molecular formula C4H9NO2S B13260167 But-3-ene-2-sulfonamide

But-3-ene-2-sulfonamide

Cat. No.: B13260167
M. Wt: 135.19 g/mol
InChI Key: MWPVJNNABPBADH-UHFFFAOYSA-N
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Description

But-3-ene-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-ene-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of but-3-ene-2-amine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired sulfonamide product.

Another method involves the use of sodium sulfinates and amines. This environmentally friendly approach utilizes iodine-mediated reactions to form sulfonamides under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction between but-3-ene-2-amine and sulfonyl chloride is carried out. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

But-3-ene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted butene derivatives

Scientific Research Applications

But-3-ene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of but-3-ene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilamide
  • Sulfamethoxazole
  • Sulfasalazine

Uniqueness

But-3-ene-2-sulfonamide is unique due to its specific butene chain, which imparts distinct chemical properties and reactivity compared to other sulfonamides.

Properties

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

but-3-ene-2-sulfonamide

InChI

InChI=1S/C4H9NO2S/c1-3-4(2)8(5,6)7/h3-4H,1H2,2H3,(H2,5,6,7)

InChI Key

MWPVJNNABPBADH-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)S(=O)(=O)N

Origin of Product

United States

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